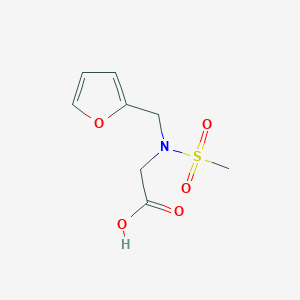

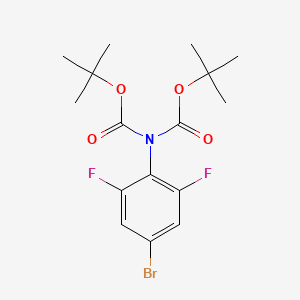

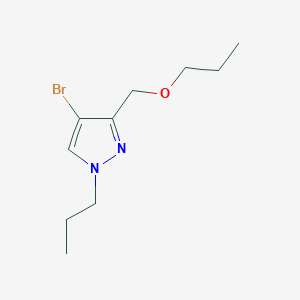

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine, also known as FSG, is a chemical compound that has been studied for its potential use in treating various diseases. FSG is a glycine derivative that has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.

科学的研究の応用

Novel Routes to Pyrroles and Substituted Methyl Pyrrol-1-ylacetates

Friedrich, Wächtler, and Meijere (2002) have extended the scope of known furan synthesis by demonstrating a novel route to 1,2,4-trisubstituted pyrroles. Utilizing 2-(acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to give furans, they reacted with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles. Specifically, when glycine methyl ester was used as the amine, they obtained substituted methyl pyrrol-1-ylacetates with moderate to good yields, showing a versatile approach to synthesizing complex pyrrole derivatives from furan precursors (Friedrich, Wächtler, & Meijere, 2002).

Glycine Transporter-1 Inhibition for Therapeutic Applications

Cioffi et al. (2016) disclosed the discovery of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1). This research highlights the structure-activity relationship exploration of this series, focusing on the optimization of the sulfonamide and benzamide appendages of the scaffold. Their efforts led to the identification of compounds with excellent in vitro GlyT-1 potency and selectivity, favorable pharmacological profiles, and significant in vivo activity in both rodent and nonhuman primate models. This work underscores the potential of manipulating glycine transport mechanisms for therapeutic benefits, particularly in the context of neurotransmission and psychiatric disorders (Cioffi et al., 2016).

Maillard Reaction Dynamics and Furan Formation

Nie et al. (2013) investigated the effect of pH, temperature, and heating time on the formation of furan in sugar–glycine model systems. Their research provides insights into how different processing conditions affect the levels of furan, a potential carcinogen, in food. The study found that furan formation from sugar–glycine systems can be attributed to specific sugar types, pH, temperature, and heating time, offering a scientific basis for optimizing food processing techniques to minimize furan levels (Nie et al., 2013).

特性

IUPAC Name |

2-[furan-2-ylmethyl(methylsulfonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-15(12,13)9(6-8(10)11)5-7-3-2-4-14-7/h2-4H,5-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQHFFBOLQAAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CO1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)

![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)

![N-(4-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)

![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)

![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)